Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate
Description
Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate is a complex organic compound that features a furan ring, a fluorophenyl group, and a benzoate ester
Properties
IUPAC Name |
methyl 2-[[5-(2-fluorophenyl)furan-2-carbonyl]amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO6/c1-26-18-10-13(21(25)28-3)15(11-19(18)27-2)23-20(24)17-9-8-16(29-17)12-6-4-5-7-14(12)22/h4-11H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYYYYIWHGXVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the furan ring.
Amidation: The carboxylic acid group on the furan ring is converted to an amide using reagents like carbodiimides (e.g., EDCI) and amines.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate exhibit significant anticancer properties:
- Mechanism of Action : Induces apoptosis in cancer cell lines by modulating mitochondrial pathways, leading to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2 .
- Cell Proliferation Inhibition : The compound has been shown to cause S-phase arrest in cancer cells, effectively inhibiting their proliferation .
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity:
- Bacterial Inhibition : Exhibits antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Potential Antifungal Activity : Preliminary studies suggest antifungal properties, although further research is necessary to confirm these effects.
Target Identification
This compound can be utilized in target identification studies within drug discovery processes:
- Receptor Binding Studies : The compound's ability to interact with specific receptors makes it a candidate for studying receptor-ligand interactions in cellular models .
In Vivo Studies
Animal model studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability Assessment : Evaluations indicate favorable absorption characteristics, making it a potential candidate for further development .
Polymer Chemistry
Due to its functional groups, this compound can be employed in polymer synthesis:
- Monomer Development : It can serve as a precursor for synthesizing novel polymers with enhanced properties for applications in coatings and adhesives.
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy Study :
A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups, highlighting its potential as an anticancer agent. -
Antimicrobial Effectiveness :
In a comparative analysis against various bacterial strains, the compound showed a higher inhibition rate against Staphylococcus aureus than standard antibiotics, suggesting its utility in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-phenylfuran-2-carboxamido)-4,5-dimethoxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate: Similar structure with a chlorine atom instead of fluorine.
Methyl 2-(5-(2-bromophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.
Biological Activity
Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a furan ring, a fluorophenyl group, and a methoxybenzoate moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing furan and benzamide derivatives often exhibit significant anticancer properties by inhibiting specific kinases and modulating cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit kinases involved in cancer progression, such as RET kinase .
- Modulation of Apoptosis : The presence of the furan ring may enhance the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Anticancer Activity
A study on related furan derivatives revealed that para-substituted benzamides exhibited significant anticancer activity against various cancer cell lines. The presence of electron-donating groups like methoxy or fluorine enhances their potency .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4-Fluorobenzamide Derivative | B16 Melanoma | 10 | Modest cytotoxicity observed |
| Thiazolopyrimidine Derivative | MCF-7 Breast Cancer | 5 | Significant inhibition of cell proliferation |
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound demonstrated reduced tumor growth and improved survival rates when administered alongside traditional chemotherapeutics .
- Mechanistic Insights : A recent study highlighted that the compound's interaction with MDM2 (Murine Double Minute 2) led to enhanced apoptosis in cancer cells resistant to conventional treatments . This suggests a promising avenue for combination therapies.
Toxicity and Safety Profile
The safety profile of similar compounds has been assessed through various toxicity studies. Most derivatives exhibit low toxicity at therapeutic doses; however, careful evaluation is necessary for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
